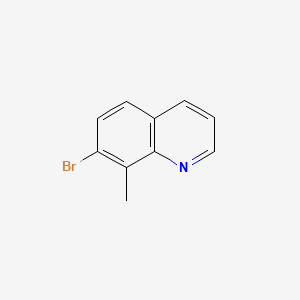

7-Bromo-8-methylquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

7-bromo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTSRPXEANUCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10667628 | |

| Record name | 7-Bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809248-61-1 | |

| Record name | 7-Bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromo 8 Methylquinoline and Its Precursors

Strategic Approaches to Quinolone Ring System Construction

The foundational step in the synthesis of 7-bromo-8-methylquinoline is the construction of the quinoline (B57606) ring system. Various classical and modern methods are available, with the Skraup synthesis and its variations being particularly relevant for preparing the necessary methylquinoline precursors.

Skraup Synthesis and its Adaptations for Methylquinoline Precursors

The Skraup synthesis is a venerable and widely utilized method for the preparation of quinolines. researchgate.netiipseries.org It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.netgoogle.com For the synthesis of 8-methylquinoline (B175542), 2-methylaniline (o-toluidine) serves as the starting aromatic amine. reddit.com

The reaction is known for its vigorous nature, and careful control of the reaction temperature is crucial. google.com The process generally proceeds through the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization, dehydration, and oxidation yield the quinoline ring. iipseries.org While effective, a significant drawback of the traditional Skraup synthesis is the generation of a large volume of byproducts, particularly sodium sulfate, during workup and neutralization. google.com

Adaptations of the Skraup synthesis have been explored to optimize yields and selectivity. For instance, the reaction of m-toluidine (B57737) with glycerol can produce a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030). brieflands.com One study reported that the Skraup synthesis using m-toluidine yielded a 2:1 ratio of 7-methylquinoline to 5-methylquinoline. brieflands.com

| Starting Material | Key Reagents | Product(s) | Reported Yield/Ratio | Reference |

| 2-Methylaniline | Glycerol, Sulfuric Acid, Oxidizing Agent | 8-Methylquinoline | Good yields (e.g., 90%) can be achieved | google.com |

| m-Toluidine | Glycerol, Sulfuric Acid, Nitrobenzene (B124822) | 7-Methylquinoline and 5-Methylquinoline | 2:1 ratio | brieflands.com |

Formation of Halogenated Quinoline Scaffolds

The introduction of a halogen, specifically bromine, onto the quinoline scaffold is a critical step. This can be achieved either by starting with a pre-halogenated aniline in a Skraup-type reaction or by direct halogenation of the pre-formed quinoline ring. For example, adapting the Skraup condensation using 3-bromo-5-methylaniline (B1274160) can theoretically lead to the formation of this compound. This one-pot reaction involves the cyclization of the aniline derivative with glycerol under acidic conditions, with an oxidant like nitrobenzene or arsenic acid to facilitate aromatization.

Targeted Bromination Protocols for Quinoline Derivatives

Achieving the desired this compound isomer requires precise control over the bromination step. The electronic properties and the directing effects of the substituents on the quinoline ring play a crucial role in determining the position of bromination.

Regioselective Bromination of 8-Methylquinolines and Related Hydroxyquinolines

The bromination of 8-substituted quinolines has been a subject of extensive research to understand and control the regioselectivity. acgpubs.orgresearchgate.net The electron-donating methyl group at the 8-position of 8-methylquinoline activates the adjacent 7-position towards electrophilic aromatic substitution. smolecule.com However, the reaction conditions, including the choice of brominating agent, solvent, and temperature, are critical to favor monobromination at the desired position and avoid the formation of polybrominated byproducts.

Studies on the bromination of 8-hydroxyquinoline (B1678124) and 8-methoxyquinoline (B1362559) provide valuable insights. For instance, the bromination of 8-hydroxyquinoline can yield a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net Similarly, the bromination of 8-methoxyquinoline with N-bromosuccinimide (NBS) in sulfuric acid can lead to 5-bromo and 5,7-dibromo derivatives, highlighting the influence of reaction conditions on selectivity. Achieving selective formation of 7-bromo-8-substituted quinolines has been accomplished using low temperatures.

Utilizing Brominating Agents (e.g., Bromine, N-Bromosuccinimide)

Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly employed as brominating agents for quinoline derivatives. nuph.edu.ua NBS is often favored due to its versatility and ability to achieve regioselective transformations. smolecule.com The bromination of 8-methylquinoline with NBS in a solvent like acetonitrile (B52724) at temperatures between 0 and 40°C has been shown to yield the 7-bromo derivative with excellent selectivity. smolecule.com

The reaction mechanism involves electrophilic aromatic substitution, where the brominating agent, sometimes activated by a catalyst, attacks the electron-rich position on the quinoline ring. The use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can enhance the regioselectivity of the reaction with molecular bromine.

| Brominating Agent | Substrate | Solvent | Catalyst | Key Outcome | Reference |

| N-Bromosuccinimide (NBS) | 8-Methylquinoline | Acetonitrile | - | High selectivity for 7-bromo derivative | smolecule.com |

| Bromine (Br₂) | 8-Methylquinoline | Dichloromethane (B109758) or Chloroform | Iron(III) bromide (FeBr₃) | Formation of this compound | |

| N-Bromosuccinimide (NBS) | 8-Methylquinoline | Glacial Acetic Acid or Dichloromethane | Iron(III) bromide (FeBr₃) | Favors monobromination at the 7-position at lower temperatures |

Ortho-Specific Bromination Strategies

Recent advancements in synthetic methodology have focused on developing highly regioselective C-H activation and functionalization techniques. While direct ortho-lithiation has been used for other quinoline derivatives, palladium-catalyzed C-H activation presents a modern approach for the regioselective bromination of 8-methylquinoline. acs.org This method utilizes a palladium catalyst, such as Pd(OAc)₂, in the presence of a ligand to direct the bromination specifically to the C-H bond at the 7-position. The directing effect of the quinoline nitrogen is key to this strategy.

Furthermore, rhodium(III)-catalyzed C-H activation has been successfully employed for the C8-bromination of quinoline N-oxides, demonstrating the power of transition metal catalysis in achieving high regioselectivity in quinoline functionalization. acs.org Although this specific example targets the 8-position, the underlying principles of directed C-H activation are applicable to achieving ortho-specific bromination in other quinoline systems.

Methylation and Alkylation Strategies at the C-8 Position

The functionalization of the C-8 methyl group in 8-methylquinoline derivatives represents a significant synthetic challenge, involving the activation of a typically unreactive C(sp³)–H bond. nih.gov Recent advancements have provided powerful tools for achieving this transformation, moving beyond classical methods to more direct and efficient catalytic approaches.

Transition metal catalysis has emerged as a powerful strategy for the direct functionalization of C(sp³)–H bonds. acs.org For 8-methylquinolines, this approach allows for the introduction of methyl groups at the benzylic position, converting 8-methylquinoline into an 8-ethylquinoline (B27807) framework.

Rhodium(III) catalysts, in particular, have demonstrated high efficiency and regioselectivity for this transformation. A notable method utilizes a Cp*Rh(III) catalyst with organoboron reagents, such as potassium methyltrifluoroborate or methylboronic acid, to achieve monomethylation of the unactivated C(sp³)–H bond. acs.org This reaction proceeds with complete chemoselectivity, as methylation at the C-2 position of the quinoline ring or dimethylation of the C-8 methyl group is not observed. acs.org Mechanistic studies suggest the reaction proceeds through a five-membered rhodacycle intermediate, highlighting the key role of the catalyst in activating the primary C(sp³)–H bond. acs.org

Similarly, Ruthenium(II) catalysts have been employed for the chemoselective monoarylation of the C(sp³)–H bonds of 8-methyl quinolines using arylboronic acids, demonstrating the versatility of transition metal catalysis for C-C bond formation at this position. acs.org These methods often require high temperatures (around 100 °C) and extended reaction times (24–48 hours) in solution-phase reactions. researchgate.net

Table 1: Transition Metal-Catalyzed C(sp³)-H Methylation of 8-Methylquinoline

| Catalyst System | Methylating Agent | Key Features | Reference |

| Cp*Rh(III) | Potassium methyltrifluoroborate / Methylboronic acid | High regioselectivity for monomethylation; No C-2 or dimethylation products observed. | acs.org |

| [Cl₂Ru(p-cymene)]₂ | Arylboronic Acids | Demonstrates C(sp³)–H monoarylation, a related C-C bond formation. | acs.org |

In a quest for more sustainable and efficient synthetic protocols, mechanochemistry has been applied to the C(sp³)–H functionalization of 8-methylquinolines. researchgate.net This approach, often utilizing ball milling, can significantly reduce or eliminate the need for solvents and external heating. researchgate.netuniv-poitiers.fr

A recently developed mechanochemical method employs a rhodium(III) catalyst for the highly regioselective methylation of 8-methylquinolines. researchgate.net The reaction, which can be conducted solvent-free or with minimal solvent (liquid-assisted grinding), proceeds under mild conditions and with significantly reduced reaction times compared to its solvent-based counterparts. researchgate.net For instance, high yields can be achieved in as little as 2 hours, a substantial improvement over the 24-48 hours required for similar solution-phase reactions. researchgate.net The operational simplicity is further highlighted by the fact that the reaction can even be performed using a simple pestle and mortar. researchgate.net This method showcases the potential of mechanochemistry to make challenging C–H activation reactions more accessible and environmentally friendly. researchgate.netcolab.ws

Table 2: Comparison of Solution-Phase vs. Mechanochemical C(sp³)-H Methylation

| Parameter | Solution-Phase Rh(III) Catalysis | Mechanochemical Rh(III) Catalysis | Reference |

| Reaction Time | 24–48 hours | 2–6 hours | researchgate.net |

| Temperature | High (e.g., 100 °C) | Ambient / No external heating | researchgate.net |

| Solvent | Required | Solvent-free or minimal | researchgate.net |

| Efficiency | Effective | Significantly improved efficiency and sustainability | researchgate.net |

Functional Group Interconversions Leading to this compound

The synthesis of the target molecule, this compound, from simpler precursors relies on precise functional group interconversions. Key steps include the strategic introduction of amino and nitro groups, which can then be transformed to achieve the desired substitution pattern.

Amination reactions are fundamental to the synthesis of many quinoline derivatives. In the context of this compound precursors, the creation of an amino group at the C-8 position is a critical step. One established route to 7-methylquinolin-8-amine (B1267949) begins with the Skraup synthesis, reacting m-toluidine with glycerol, which cyclizes to form a mixture of 7-methylquinoline and 5-methylquinoline. The desired 7-methylquinoline isomer can then be isolated and subjected to further transformations.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a more versatile and direct method for N-arylation. arkat-usa.org This palladium-catalyzed reaction can be used to couple an amine with a halogenated quinoline. For example, 8-bromo-2-methylquinoline (B152758) can be reacted with various amines under microwave irradiation to form 8-aminoquinoline (B160924) derivatives in good yields. arkat-usa.org While this specific example starts with a bromoquinoline, the principle demonstrates a powerful tool for forming the C-N bond at the 8-position, which is essential for precursors to the final target compound.

Nitration is a classic electrophilic aromatic substitution used to introduce a nitro group onto the quinoline core, which can be subsequently reduced to an amine. The direct nitration of quinoline itself often leads to a mixture of 5-nitro and 8-nitro isomers. However, for precursors to this compound, the selective nitration of 7-methylquinoline is a key transformation.

Research has shown that 7-methylquinoline can be selectively nitrated using fuming nitric acid to yield 7-methyl-8-nitroquinoline. The directing effect of the methyl group at position 7 favors substitution at the adjacent C-8 position. This nitro-intermediate is crucial, as the nitro group can be readily reduced to 7-methylquinolin-8-amine via catalytic hydrogenation (e.g., using Raney nickel) or with tin powder in hydrochloric acid. This amine can then undergo a Sandmeyer reaction, where the amino group is converted into a diazonium salt and subsequently replaced by a bromine atom to yield this compound.

Carbene insertion reactions offer a pathway for novel molecular transformations, including ring expansions and C-H or C-X bond functionalizations. mdpi.comnih.gov The application of carbene chemistry to brominated quinoline systems is an area of advanced synthetic exploration.

One study demonstrated a carbene insertion reaction based on the Reimer-Tiemann methodology to synthesize 7-bromo-8-hydroxyquinoline-5-carbaldehyde. mdpi.com This reaction involves the generation of dichlorocarbene, which inserts into a C-Br bond. mdpi.com While the feasibility of this specific transformation was shown, the reported yields were not yet satisfactory, indicating the challenges associated with controlling the reactivity of carbene species in complex heterocyclic systems. mdpi.com

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for quinoline derivatives, including this compound. Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, often rely on harsh conditions, toxic reagents, and large volumes of hazardous organic solvents, leading to significant environmental waste. ijpsjournal.comijfans.org The application of green chemistry principles aims to address these shortcomings by focusing on waste prevention, atom economy, the use of safer substances, energy efficiency, and renewable feedstocks. scispace.com

Modern approaches seek to replace hazardous materials and energy-intensive processes with more benign and efficient alternatives. ijfans.org Key strategies include the use of environmentally friendly solvents, energy-efficient techniques like microwave and ultrasound-assisted synthesis, and the development of reusable and non-toxic catalysts. ijpsjournal.comresearchgate.net

Energy-Efficient Methodologies Microwave-assisted synthesis (MAS) has emerged as a powerful tool in green organic synthesis, significantly accelerating reaction times, increasing yields, and reducing energy consumption compared to conventional heating methods. ijpsjournal.comijfans.org In the context of quinoline synthesis, microwave irradiation has been successfully used in conjunction with greener solvents like water or even under solvent-free conditions, further enhancing the environmental profile of the synthesis. scispace.com For instance, a modified Skraup synthesis using microwave irradiation has been developed for substituted quinolines. scispace.com

Mechanochemistry, particularly ball milling, offers another energy-efficient and often solvent-free alternative to traditional solution-based reactions. researchgate.net This technique uses mechanical energy to drive chemical transformations, eliminating the need for bulk solvents and often reducing reaction times. researchgate.net A mechanochemical protocol for the direct C(sp³)–H methylation of 8-methylquinolines has been developed, showcasing a more sustainable approach for modifying the precursor to this compound. researchgate.net

Advanced Catalysis and Safer Solvents A major focus of green quinoline synthesis is the development of efficient and recyclable catalysts to replace corrosive and stoichiometric reagents like concentrated sulfuric acid used in classical methods. nih.gov

Nanocatalysts : Nanocatalysts are highly valued for their large surface area and high catalytic activity, which allow for milder reaction conditions, shorter reaction times, and minimal waste. acs.org Various metal-based nanocatalysts (Fe, Cu, Zn, Ti) have been employed for quinoline synthesis, offering advantages such as easy recovery and reuse for multiple reaction cycles without significant loss of activity. acs.orgnih.gov

Solid Acid Catalysts : Recyclable solid acid catalysts like Montmorillonite K-10, zeolites, and sulfated zirconia have been used to facilitate the Friedländer synthesis of quinolines under milder, reflux conditions in ethanol. nih.gov These catalysts are easily separated from the reaction mixture, simplifying the work-up process. nih.gov

Benign Catalysts : Simple, inexpensive, and less toxic catalysts such as iron(III) chloride (FeCl₃) have been shown to be highly effective. scispace.com One method describes a solvent-free, one-pot synthesis of disubstituted quinolines using just 1 mol% of FeCl₃ under microwave irradiation, achieving excellent yields. scispace.com

The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. researchgate.net Research has demonstrated the viability of using water, ionic liquids, deep eutectic solvents (DESs), and polyethylene (B3416737) glycol (PEG-400) as greener reaction media for quinoline synthesis. ijpsjournal.comrsc.org Solvent-free synthesis, where the reaction is run neat or using a liquid reagent as the solvent, represents an ideal approach, significantly reducing waste and simplifying product isolation. nih.govsmolecule.com

The following table compares traditional synthesis methods with greener alternatives in the context of quinoline production.

| Feature | Traditional Methods (e.g., Skraup, Direct Bromination) | Green Chemistry Approaches |

| Catalyst/Reagents | Concentrated H₂SO₄, FeBr₃, strong oxidants (e.g., nitrobenzene) ijfans.org | Recyclable nanocatalysts, solid acids, FeCl₃ scispace.comnih.govacs.org |

| Solvents | Dichloromethane, chloroform, acetic acid, carbon tetrachloride | Water, ionic liquids, PEG-400, or solvent-free conditions ijpsjournal.comrsc.orgsmolecule.com |

| Energy Input | High temperatures, prolonged heating ijfans.org | Microwave irradiation, ultrasound, mechanochemical energy ijpsjournal.comresearchgate.netresearchgate.net |

| Environmental Impact | High waste generation, use of corrosive and toxic materials ijpsjournal.com | Reduced waste, use of safer materials, catalyst recycling ijfans.orgacs.org |

| Efficiency | Moderate yields, often requires harsh work-up ijfans.org | High yields, shorter reaction times, simplified work-up scispace.comacs.org |

This table is based on information from references ijpsjournal.comijfans.orgscispace.comresearchgate.netresearchgate.netnih.govacs.orgrsc.orgsmolecule.com.

The following table details research findings for specific green synthetic methodologies applicable to quinoline synthesis.

| Methodology | Catalyst/Conditions | Key Findings |

| Microwave-Assisted Synthesis | FeCl₃ (1 mol%), solvent-free | Synthesis of 2,4-disubstituted quinolines in good to excellent yields (55-95%). scispace.com |

| Nanocatalysis | Fe₃O₄ NPs-Cellulose in water | Synthesis of pyrimido[4,5-b]quinolones in high yields (88–96%); catalyst reusable for five cycles. nih.gov |

| Mechanochemistry | [Cp*RhCl₂]₂, Ag₂CO₃, solvent-free (ball milling) | Direct C(sp³)–H methylation of 8-methylquinolines with significantly reduced reaction times compared to solvent-based methods. researchgate.net |

| Solid Acid Catalysis | Montmorillonite K-10, Zeolite in Ethanol | Friedländer condensation achieving yields of 75-89%; catalysts are recyclable. nih.gov |

| Green Solvent System | Ru catalyst in PEG-400/H₂O | Efficient C-H bond functionalization with catalyst recycling. rsc.org |

This table is based on information from references scispace.comresearchgate.netnih.govnih.govrsc.org.

Chemical Reactivity and Transformation Pathways of 7 Bromo 8 Methylquinoline

Nucleophilic Substitution Reactions at the C-7 Bromine Position

The bromine atom at the C-7 position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, enabling the introduction of a variety of functional groups. smolecule.com This reactivity is fundamental to the derivatization of the 7-bromo-8-methylquinoline scaffold.

The displacement of the C-7 bromine with nitrogen and sulfur nucleophiles is a key transformation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective methods for forming C-N bonds. jst.go.jpvulcanchem.com These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the aryl bromide with a primary or secondary amine. nih.gov For instance, the coupling of 7-bromo-8-methylquinolone with a secondary amine like 3-azabicyclo[3.3.0]octane derivative has been accomplished using a Pd₂(dba)₃/Xantphos catalytic system with Cs₂CO₃ as the base. jst.go.jp Similarly, reactions with thiols can be performed to introduce thioether moieties, although specific examples for this compound are less commonly detailed than aminations. smolecule.comsmolecule.com

Table 1: Buchwald-Hartwig Amination of 7-Bromo-8-methylquinolone Derivatives

| Amine Reactant | Catalyst System | Base | Product | Reference |

|---|

Note: This table is illustrative of the reaction type. Specific yields and conditions would be dependent on the exact substrates used.

The synthesis of 7-phenoxy derivatives from this compound can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed cross-coupling reactions. mdpi.comwikipedia.orgorganic-chemistry.org The Ullmann reaction traditionally involves reacting the aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. wikipedia.orgnih.gov Modern methods may utilize milder conditions with soluble copper catalysts and ligands like picolinic acid. nih.gov For a related compound, 7-bromo-2-methylquinoline-5,8-dione, reactions with various phenols in the presence of potassium carbonate in dimethylformamide (DMF) have been shown to produce the corresponding phenoxy derivatives. mdpi.com This suggests a similar pathway is viable for this compound.

Table 2: Synthesis of Phenoxy Derivatives from a 7-Bromoquinoline Analog

| Phenol Reactant | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Methoxyphenol | K₂CO₃ | DMF | 7-(4-Methoxyphenoxy)-2-methylquinoline-5,8-dione | mdpi.com |

| 3-Methoxyphenol | K₂CO₃ | DMF | 7-(3-Methoxyphenoxy)-2-methylquinoline-5,8-dione | mdpi.com |

| 4-Fluorophenol | K₂CO₃ | DMF | 7-(4-Fluorophenoxy)-2-methylquinoline-5,8-dione | mdpi.com |

Note: This data is from a structurally related quinolinedione and illustrates the general methodology.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds at the C-7 position, utilizing the bromine atom as a leaving group. smolecule.com

The Suzuki-Miyaura coupling is a widely used method for attaching aryl and alkyl groups to the quinoline core. This reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.org The versatility of the Suzuki reaction allows for the synthesis of a broad range of biaryl and alkyl-aryl structures, which are significant in the development of new functional materials and pharmacologically active compounds. acs.org The reactivity and success of the coupling can be influenced by the choice of ligand, with bulky, electron-rich phosphine ligands like SPhos often showing high activity. acs.org

The Stille reaction provides another powerful method for C-C bond formation by coupling this compound with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orgnumberanalytics.comwiley-vch.de This reaction is known for its tolerance of a wide variety of functional groups. wiley-vch.de The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org The Stille coupling has been used extensively in the synthesis of complex organic molecules, including conjugated polymers and star-shaped molecules. wiley-vch.dersc.org

Table 3: Comparison of Suzuki-Miyaura and Stille Coupling

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

|---|---|---|

| Coupling Partner | Organoboron (e.g., boronic acids) | Organotin (organostannanes) |

| Catalyst | Palladium(0) complexes | Palladium(0) complexes |

| Byproducts | Boron-based salts (generally non-toxic) | Organotin compounds (can be toxic) |

| Functional Group Tolerance | Good | Excellent |

Oxidative Transformations

The 8-methyl group of this compound is susceptible to oxidation, offering a pathway to introduce oxygenated functional groups at this position. The selective transformation of the methyl group to an aldehyde (formyl group) or a carboxylic acid is of significant interest. nih.govresearchgate.net

For instance, photocatalytic oxidation of 8-methylquinolines using TiO₂ in oxygenated acetonitrile (B52724) has been shown to selectively produce the corresponding 8-carbaldehyde. nih.gov Another approach involves palladium-catalyzed oxidation. For example, the aerobic oxidation of substituted 8-methylquinolines in the presence of a Pd(II) catalyst can yield the corresponding 8-quinolylmethyl acetates, which can be further transformed. researchgate.net More direct conversion to a ketone can be achieved through a sequential arylation/oxidation of 8-methylquinolines with aryl iodides, catalyzed by Pd(OAc)₂, to furnish 8-benzoylquinolines. acs.orgacs.org Further oxidation of the methyl group or its derivatives can lead to the formation of the corresponding 8-quinoline carboxylic acid. researchgate.net

Table 4: Oxidative Transformations of 8-Methylquinoline (B175542) Derivatives

| Reaction Type | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Photocatalytic Oxidation | TiO₂, UV light, O₂, CH₃CN | Quinoline-8-carbaldehyde | nih.gov |

| Aerobic Acetoxylation | Pd(II) complex, AcOH-Ac₂O | 8-Quinolylmethyl acetate | researchgate.net |

Oxidation of Quinoline Nitrogen to N-Oxides

The oxidation of the nitrogen atom in the quinoline ring system to an N-oxide is a fundamental transformation that alters the electronic properties and reactivity of the molecule. For substituted quinolines, including derivatives like this compound, this reaction is typically achieved using peroxy acids. Meta-chloroperbenzoic acid (m-CPBA) is a common and effective reagent for this purpose. acs.orgbenthamdirect.comarkat-usa.org The reaction involves the electrophilic attack of the peroxy acid's oxygen on the lone pair of the quinoline nitrogen.

The general procedure for the N-oxidation of substituted quinolines involves dissolving the quinoline substrate in a suitable solvent, such as dichloromethane (B109758) or chloroform, and treating it with m-CPBA. acs.orgnih.gov The reaction is often carried out at room temperature. For instance, the oxidation of 7-acetamido-8-benzyloxyquinoline to its corresponding N-oxide was achieved using m-CPBA in 1,2-dichloroethane (B1671644) at room temperature over 48 hours, resulting in an 82% yield. nih.gov A scalable and safe industrial process for the synthesis of various quinoline N-oxides using an m-CPBA–NH3(g) system has also been developed, demonstrating quantitative yields and high purity. acs.org This methodology is applicable to a wide range of substituted quinolines. acs.org

The formation of the N-oxide activates the quinoline ring for further functionalization, particularly at the C2 and C8 positions. rsc.orgacs.org

Formation of Quinoline-5,8-dione Derivatives

Quinoline-5,8-diones are an important class of compounds, often targeted for their potential biological activities. The synthesis of these derivatives from a this compound scaffold can be envisioned through multi-step sequences. A common strategy involves the oxidation of an appropriately substituted 8-hydroxyquinoline (B1678124) precursor.

For example, a synthetic route to 7-acetamido-2-chloro-quinoline-5,8-dione started from 5-chloro-7-nitro-8-hydroxyquinoline. nih.gov This precursor was hydrogenated to remove the chlorine and reduce the nitro group, yielding 7-amino-8-hydroxyquinoline. nih.gov After a series of protection and functionalization steps, the final oxidation to the quinone was accomplished using Fremy's salt (potassium nitrosodisulfonate). nih.gov

Another approach demonstrates the direct conversion of 7-bromo-quinoline-5,8-dione, synthesized in two steps, into various analogues by nucleophilic displacement of the bromine atom. mdpi.com This highlights the utility of the bromo-substituted quinoline-dione as a key intermediate for creating diverse derivatives. mdpi.com The development of quinoline-5,8-dione frameworks is a significant area of research, with applications in medicinal chemistry. nih.govmdpi.comacgpubs.org

Reductive Pathways

Reduction of Nitrogen-Containing Functional Groups

The reduction of the quinoline ring system in this compound leads to the formation of the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation is significant as tetrahydroquinolines are prevalent scaffolds in pharmaceuticals and bioactive molecules. rsc.org Catalytic hydrogenation is a primary method for this reduction.

Studies have shown that bromo-substituted quinolines can be selectively hydrogenated to their respective bromo-1,2,3,4-tetrahydroquinolines without cleaving the carbon-halogen bond. digitellinc.comrsc.org This chemoselectivity is crucial for retaining the bromine atom for subsequent cross-coupling reactions. For instance, the hydrogenation of 6-, 7-, and 8-bromoquinolines using rhenium sulfide (B99878) (Re₂S₇/C) catalysts at 50°C and 30 atm of H₂ yielded the corresponding bromo-1,2,3,4-tetrahydroquinolines in approximately 50% yield. digitellinc.com Similarly, molybdenum sulfide (MoS₂) catalysts have been used for the selective hydrogenation of isomeric bromoquinolines. rsc.orgresearchgate.net

Alternative reductive methods include transfer hydrogenation. A tandem reaction involving the reduction of quinolines with Hantzsch ester, catalyzed by arylboronic acid or facilitated by hexafluoroisopropanol (HFIP), can produce tetrahydroquinolines in situ, which can then undergo further reactions like N-alkylation. rsc.orgorganic-chemistry.org This approach tolerates a range of functional groups, including halogens. rsc.org

Direct C-H Functionalization of this compound Scaffold

Alkylation and Arylation of C(sp³)-H Bonds

The methyl group at the C8 position of the quinoline scaffold is a key site for direct C(sp³)-H functionalization. The nitrogen atom at position 1 acts as a directing group, facilitating the activation of the C-H bonds of the adjacent methyl group through the formation of a five-membered cyclometalated intermediate with a transition metal catalyst. nih.govresearchgate.net This strategy enables the introduction of various alkyl and aryl groups.

Numerous transition-metal catalyzed systems have been developed for this purpose, primarily using rhodium, cobalt, and ruthenium catalysts. nih.govacs.org

Alkylation: Rhodium(III) and Cobalt(III) catalysts have been effectively used for the alkylation of the 8-methyl group with olefins and maleimides. acs.orgacs.orgfigshare.comrsc.orgnih.govacs.org For example, a Cp*Co(III)-catalyzed reaction with maleimides proceeds under mild conditions and tolerates various functional groups on the quinoline moiety. acs.orgnih.gov Palladium-catalyzed alkylation with aziridines has also been reported, providing access to functionalized γ-quinolinylpropylamines. rsc.org

Arylation: Ruthenium(II)-catalyzed direct monoarylation of the 8-methyl group with arylboronic acids has been achieved, yielding 8-benzyl quinoline derivatives with high chemoselectivity. acs.org Nickel catalysts have also shown potential for the arylation of unactivated C(sp³)–H bonds using a bidentate chelation-assisted approach. rsc.org

These C-H activation methods provide an atom-economical route to synthesize complex quinoline derivatives from simple precursors. nih.govacs.org

| Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| CpCo(III) | Maleimides | Alkylated Quinoline | acs.orgnih.gov |

| [RuCl₂(p-cymene)]₂ | Arylboronic Acids | Arylated Quinoline (8-benzyl) | acs.org |

| CpRh(III) | Allylic Alcohols | γ-Quinolinyl Carbonyl Compounds | rsc.org |

| Palladium | Aziridines | γ-Quinolinylpropylamines | rsc.org |

Regioselectivity and Chemoselectivity in C-H Activation

Regioselectivity and chemoselectivity are paramount in the C-H functionalization of complex molecules like this compound. The directing effect of the quinoline nitrogen atom is the primary factor governing regioselectivity, almost exclusively directing the activation to the C-H bonds of the 8-methyl group. nih.govresearchgate.net This leads to the formation of a stable five-membered metallacycle intermediate, precluding functionalization at other positions like the C7-bromo or other aromatic C-H bonds.

Regioselectivity: The C-H activation is highly regioselective for the C8-methyl group. acs.orgthieme-connect.com Studies on alkenylation with alkynes using a Cp*Co(III) catalyst show excellent regioselectivity. acs.orgthieme-connect.com Similarly, Ru(II)/Rh(III)-catalyzed alkylation with olefins yields only the linear alkylated product. acs.org Theoretical studies confirm that the formation of the cyclometalated complex is key to this selectivity. scilit.com

Chemoselectivity: These catalytic systems exhibit remarkable chemoselectivity. For instance, in this compound, the C(sp³)-H bond of the methyl group is selectively functionalized over the C(sp²)-Br bond or other aromatic C(sp²)-H bonds. This allows for the retention of the bromine atom, which can be used for subsequent transformations, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. The tolerance of various functional groups, including halogens, on the quinoline ring is a common feature of these developed methods. acs.orgacs.orgacs.org For example, Ru(II)-catalyzed monoarylation with arylboronic acids proceeds with high chemoselectivity, leaving other potentially reactive sites untouched. acs.org

| Reaction Type | Catalyst System | Key Selectivity Feature | Reference |

|---|---|---|---|

| Alkenylation | Cp*Co(III) | High regioselectivity for C8-methyl group. | acs.orgthieme-connect.com |

| Alkylation | Ru(II)/Rh(III) | Forms only linear product, tolerates various functional groups. | acs.org |

| Arylation | [RuCl₂(p-cymene)]₂ | High chemoselectivity for monoarylation at the C8-methyl position. | acs.org |

Formation of Poly-Substituted Quinoline Systems

The strategic placement of the bromo and methyl groups on the quinoline core makes this compound a highly valuable intermediate in organic synthesis for the construction of more complex, poly-substituted quinoline derivatives. The reactivity of the bromine atom at the 7-position, combined with the potential for functionalization at other sites, provides multiple pathways to elaborate the molecular structure. These transformations are primarily achieved through cross-coupling reactions and nucleophilic substitutions, which leverage the C-Br bond, as well as through direct C-H functionalization on the quinoline ring.

The bromine atom at position 7 is sterically accessible and enhances the electrophilicity of the carbon to which it is attached, making it an excellent leaving group in various metal-catalyzed reactions. This reactivity is fundamental to its role as a scaffold for developing compounds with potential applications in medicinal chemistry and materials science. smolecule.com

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for creating carbon-carbon and carbon-heteroatom bonds, and this compound is an ideal substrate for these transformations. The Suzuki-Miyaura coupling, in particular, is a widely employed method for forming biaryl systems by reacting the haloquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. smolecule.com This reaction allows for the direct introduction of aryl, heteroaryl, or alkyl groups at the 7-position, leading to a diverse array of poly-substituted quinolines.

The general transformation can be represented as:

This compound + R-B(OH)₂ → 7-R-8-methylquinoline

This pathway is crucial for synthesizing complex molecules where the added substituent (R) can be tailored to modulate the compound's electronic and steric properties for specific applications, such as targeted enzyme inhibition.

Table 1: Representative Suzuki-Miyaura Coupling for Poly-Substituted Quinoline Synthesis This table is illustrative of the general reaction type.

| Reactant 1 | Coupling Partner (R-B(OH)₂) | Catalyst System | Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-8-methylquinoline |

| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 7-(Pyridin-3-yl)-8-methylquinoline |

Nucleophilic Aromatic Substitution (SNA_r)

The bromine atom at the 7-position can also be displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNA_r). smolecule.com This reaction pathway is essential for introducing heteroatom-based functional groups. For instance, reacting this compound with amines or thiols under appropriate conditions can yield 7-amino or 7-thioether derivatives, respectively. smolecule.comevitachem.com These reactions significantly expand the chemical space accessible from this starting material.

Table 2: Nucleophilic Aromatic Substitution Reactions of this compound This table is illustrative of potential transformations based on the reactivity of similar compounds.

| Nucleophile | Reagent Example | Reaction Conditions | Product |

|---|---|---|---|

| Amine | Ammonia (B1221849) / Buchwald-Hartwig amination | Pd catalyst, base, heat | 7-Amino-8-methylquinoline |

| Thiol | Sodium thiomethoxide | Polar aprotic solvent | 7-(Methylthio)-8-methylquinoline |

Direct C-H Functionalization

Recent advancements in synthetic methodology have enabled the direct functionalization of C-H bonds, offering a more atom-economical route to poly-substituted systems. Research into the mechanochemical rhodium(III)-catalyzed C(sp³)-H methylation of 8-methylquinolines has demonstrated that bromo-substituted substrates, including those at the 7-position, can be successfully methylated. researchgate.net This approach allows for the introduction of additional alkyl groups onto the existing methyl group at the 8-position, transforming it into an ethyl group (8-ethyl-7-bromoquinoline), thereby creating a more complex substitution pattern directly. researchgate.net This method operates under mild, often solvent-free conditions, highlighting a sustainable route to novel poly-substituted quinolines. researchgate.net

Spectroscopic and Advanced Structural Elucidation of 7 Bromo 8 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure by probing the magnetic properties of atomic nuclei. For quinoline (B57606) derivatives, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, respectively.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

Proton NMR (¹H NMR) is a primary technique for determining the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. In 7-Bromo-8-methylquinoline and its derivatives, the chemical shifts (δ) of the protons are influenced by the electron-donating or withdrawing nature of the substituents on the quinoline ring.

The aromatic protons on the quinoline core typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons at the C8 position appear as a singlet in the upfield region, generally around δ 2.5-3.0 ppm. The specific chemical shifts and coupling constants (J) provide a detailed fingerprint of the substitution pattern. For instance, the protons on the heterocyclic ring (H2, H3, H4) and the benzenoid ring (H5, H6) exhibit characteristic splitting patterns (e.g., doublets, triplets, doublets of doublets) arising from spin-spin coupling with neighboring protons.

In a study of N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamide, a derivative of the core structure, the aromatic protons were observed in the range of δ 7.33-7.71 ppm, while the methyl protons appeared as a singlet at δ 2.38 ppm. ripublication.com Similarly, for 7-Bromo-5-chloro-8-hydroxyquinoline, aromatic protons were identified at δ 7.585, 7.721, 8.494, and 8.839 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|---|

| N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamide | DMSO-d6 | Ar-H | 7.33-7.71 | m | - | ripublication.com |

| N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamide | DMSO-d6 | CH₃ | 2.38 | s | - | ripublication.com |

| 7-Bromo-5-chloro-8-hydroxyquinoline | Not Specified | Ar-H | 7.585 | d | 8.6 | chemicalbook.com |

| 7-Bromo-5-chloro-8-hydroxyquinoline | Not Specified | Ar-H | 7.721 | - | - | chemicalbook.com |

| 7-Bromo-5-chloro-8-hydroxyquinoline | Not Specified | Ar-H | 8.494 | dd | 8.6, 1.4 | chemicalbook.com |

| 7-Bromo-5-chloro-8-hydroxyquinoline | Not Specified | Ar-H | 8.839 | dd | 4.3, 1.4 | chemicalbook.com |

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the carbon skeleton and the identification of substituent effects on the carbon chemical shifts.

In quinoline derivatives, the carbon atoms of the aromatic rings typically appear in the δ 120-150 ppm range. The chemical shift of each carbon is sensitive to its electronic environment. For example, carbons bonded to electronegative atoms like bromine or nitrogen are deshielded and appear at a lower field. The methyl carbon at the C8 position resonates at a much higher field, typically around δ 20-25 ppm.

For a series of N-(7-bromoquinoline-5,8-dione-6-yl)arylsulphonamides, the aromatic carbons were observed in the range of δ 112.79-144.62 ppm. ripublication.com The ¹³C NMR spectrum of the parent 8-methylquinoline (B175542) shows signals for all ten carbon atoms, confirming the molecular structure. chemicalbook.com

Table 2: Representative ¹³C NMR Data for this compound and Related Derivatives

| Compound | Solvent | Carbon Signal Range (δ, ppm) | Reference |

|---|---|---|---|

| N-(7-bromoquinoline-5,8-dione-6-yl)benzenesulphonamide | DMSO-d6 | 126.00-144.62 (aromatic) | ripublication.com |

| N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamide | DMSO-d6 | 126.02-142.34 (aromatic) | ripublication.com |

| 8-Methylquinoline N-oxide | CDCl₃ | 24.7 (CH₃), 120.5-141.2 (aromatic) | rsc.org |

Multinuclear NMR Spectroscopy (e.g., ¹⁹F NMR for fluorinated derivatives)

When this compound is modified to include other NMR-active nuclei, such as fluorine-19, multinuclear NMR becomes a powerful tool for structural elucidation. ¹⁹F NMR is particularly advantageous due to its high sensitivity and wide chemical shift range, which minimizes the likelihood of signal overlap. thermofisher.comnih.gov

For fluorinated derivatives of this compound, ¹⁹F NMR can confirm the position and electronic environment of the fluorine atoms. The chemical shifts and coupling constants between fluorine and nearby protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) provide crucial structural information. This technique is instrumental in the analysis of complex fluorinated molecules, aiding in the unambiguous assignment of structures. rsc.org The application of computational methods, such as GIAO-NMR calculations, can further aid in the interpretation of ¹⁹F and ¹³C NMR spectra for polyfluorinated quinoline and isoquinoline (B145761) derivatives. worktribe.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units. researchgate.net This precision allows for the determination of the exact elemental formula of a compound, which is a critical step in confirming its identity. For this compound and its derivatives, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

For example, the HRMS data for 2-Azido-8-methylquinoline N-oxide, a derivative of the quinoline family, showed a calculated mass of 201.0771 for [M+H]⁺, with the found mass being 201.0770, confirming its elemental composition as C₁₀H₉N₄O. rsc.org This level of accuracy is indispensable for the unambiguous identification of novel compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to identify and quantify individual components within a mixture, making it an excellent tool for assessing the purity of this compound and its derivatives. nih.govresearchgate.net

In a GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the chromatography column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification. For quinoline and its derivatives, characteristic ion peaks can be observed; for the parent quinoline, major peaks are often seen at m/z 129, 102, and 76. restek.comhmdb.ca This technique is also valuable for identifying isomers and impurities in synthetic preparations. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. By analyzing the absorption of infrared radiation, specific functional groups and structural features can be identified.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. While a specific, experimentally verified FTIR spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on the vibrational modes of its constituent parts: the quinoline ring, the methyl group, and the bromine substituent. Analysis of related quinoline derivatives provides a reliable basis for these assignments. mdpi.comscialert.net

The key vibrational modes expected for this compound include:

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the quinoline ring typically appear in the region of 3100-3000 cm⁻¹. scialert.net

Aliphatic C-H Stretching: The methyl (CH₃) group at the C8 position will exhibit symmetric and asymmetric stretching vibrations, which are expected to be found just below 3000 cm⁻¹, generally in the 2900-2980 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline framework produce a series of characteristic sharp peaks in the 1650-1430 cm⁻¹ region. scialert.netmdpi.com The C=N stretch is often observed between 1630-1600 cm⁻¹. scialert.netmdpi.com

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies. Out-of-plane bends are particularly informative for determining the substitution pattern on the aromatic rings and typically appear in the 900-700 cm⁻¹ range. astrochem.org

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a strong absorption at the lower end of the mid-infrared spectrum, typically in the 700-500 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |

| Aliphatic C-H Stretch | 2980 - 2900 | -CH₃ (Methyl) |

| C=C and C=N Stretch | 1650 - 1430 | Quinoline Ring |

| C-H Out-of-Plane Bend | 900 - 700 | Quinoline Ring |

| C-Br Stretch | 700 - 500 | Aryl Bromide |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The quinoline scaffold is a chromophore that exhibits characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions. researchgate.netresearchgate.net

The spectrum of quinoline derivatives is influenced by the nature and position of substituents on the ring system. researchgate.netacs.org For this compound, the aromatic system gives rise to strong absorptions corresponding to π → π* transitions. The nitrogen atom's non-bonding electrons can participate in weaker n → π* transitions. researchgate.net The presence of the bromine atom (an auxochrome) and the methyl group can cause shifts in the wavelength of maximum absorption (λₘₐₓ) and the intensity of these bands. Halogen substituents on the quinoline ring are known to influence the electronic structure and can lead to bathochromic (red) shifts in the absorption spectra. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. While the crystal structure for this compound itself is not publicly available, data from closely related derivatives provide critical insights into the solid-state packing and molecular geometry of this class of compounds.

For instance, the crystal structures of 7-bromo-8-hydroxyquinoline and 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been determined, revealing key structural parameters.

| Parameter | 7-bromo-8-hydroxyquinoline researchgate.net | 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

|---|---|---|

| Chemical Formula | C₉H₆BrNO | C₁₄H₁₂BrNO₃ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 12.2879 | 8.4134 |

| b (Å) | 4.8782 | 9.5365 |

| c (Å) | 15.7423 | 9.6154 |

| α (°) | 90 | 60.728 |

| β (°) | 100.807 | 83.130 |

| γ (°) | 90 | 66.331 |

| Volume (ų) | 923.4 | 613.52 |

| Z (Molecules/Unit Cell) | 4 | 2 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial check of purity and confirms that the empirical formula of the synthesized compound is correct.

For this compound, the molecular formula is C₁₀H₈BrN. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

| Element | Symbol | Atomic Mass (g/mol) | Percentage by Mass (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 54.33% |

| Hydrogen | H | 1.008 | 3.65% |

| Bromine | Br | 79.904 | 36.14% |

| Nitrogen | N | 14.007 | 6.34% |

| Total | - | 221.07 | 100.00% |

Computational and Theoretical Investigations of 7 Bromo 8 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 7-Bromo-8-methylquinoline. These calculations provide a basis for predicting its reactivity and analyzing its molecular orbitals.

Prediction of Reactivity and Selectivity

Quantum chemical methods are employed to predict the reactivity and selectivity of this compound in various chemical reactions. The presence of both an electron-withdrawing bromine atom and an electron-donating methyl group on the quinoline (B57606) ring system creates a unique electronic environment that influences its reactivity. The bromine at the 7-position enhances electrophilicity, making the molecule susceptible to nucleophilic aromatic substitution. Conversely, the methyl group at the 8-position can sterically hinder reactions at adjacent sites, thereby directing reactions to other positions on the quinoline ring, such as the 5- and 6-positions.

Computational studies can predict the most likely sites for electrophilic and nucleophilic attack. For instance, in electrophilic aromatic substitution reactions, the electron-rich positions of the quinoline ring are favored. The specific substitution pattern of this compound, with its combination of electron-withdrawing and electron-donating groups, makes it a versatile intermediate in organic synthesis.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. imperial.ac.uklibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context, as they are primarily involved in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. nih.gov For quinoline derivatives, these calculations help in understanding their electronic properties and predicting their behavior in various reactions. dergipark.org.trarastirmax.com The distribution of the HOMO and LUMO across the this compound molecule can reveal the most probable sites for reaction. nih.gov

Table 1: Calculated Quantum Chemical Properties of a Related Quinoline Derivative

| Parameter | Value | Reference |

| EHOMO | -6.4559 eV | nih.gov |

| ELUMO | -1.6351 eV | nih.gov |

| Energy Gap (ΔE) | 4.8208 eV | nih.gov |

Mechanistic Studies of Reaction Pathways

Theoretical studies are crucial for elucidating the mechanisms of reactions involving this compound, particularly for complex processes like C-H bond activation.

Theoretical Elucidation of C-H Bond Activation Mechanisms

The 8-methyl group of 8-methylquinoline (B175542) derivatives is a target for C-H bond activation, a process of significant interest in synthetic chemistry for its potential to form new carbon-carbon and carbon-heteroatom bonds directly. nih.govnih.gov Transition metal catalysis is often employed for this purpose. nih.govacs.org Theoretical studies can model the interaction of this compound with transition metal catalysts, such as those based on rhodium, cobalt, or palladium. snnu.edu.cnresearchgate.netscispace.com

These studies can elucidate the step-by-step mechanism of C-H activation. A common pathway involves the formation of a cyclometallated intermediate where the nitrogen atom of the quinoline coordinates to the metal center, bringing the 8-methyl group into close proximity for C-H bond cleavage. nih.gov Computational models can help to determine whether the mechanism proceeds via oxidative addition, σ-bond metathesis, or another pathway. scispace.com The electronic effects of the bromo substituent at the 7-position can influence the energetics of these steps.

Reaction Energetics and Transition State Analysis

Computational chemistry allows for the calculation of the energetics of a reaction pathway, including the energies of reactants, products, intermediates, and transition states. arastirmax.com This information is vital for understanding reaction rates and selectivity. For the C-H activation of this compound, theoretical calculations can map out the potential energy surface of the reaction.

Transition state analysis helps to identify the highest energy point along the reaction coordinate, which corresponds to the transition state. The structure and energy of the transition state determine the activation barrier and thus the rate of the reaction. By comparing the energies of different possible transition states, chemists can predict which reaction pathway is more favorable. For example, in a rhodium-catalyzed allylation of 8-methylquinolines, a plausible catalytic cycle involving a five-membered metallacyclic intermediate formed via C(sp³)-H bond activation has been proposed based on theoretical precedents. snnu.edu.cn

Molecular Modeling for Biological Interactions

Molecular modeling techniques are used to investigate how this compound and its derivatives might interact with biological targets. researchgate.net Quinolines are a well-known class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. smolecule.com

Computational docking studies can predict the binding mode and affinity of this compound derivatives to the active sites of enzymes or receptors. ripublication.com These models can help to explain the structure-activity relationships (SAR) observed in experimental studies. For instance, the bromine atom at the 7-position and the methyl group at the 8-position can influence how the molecule fits into a binding pocket and the types of intermolecular interactions it can form, such as hydrophobic interactions or halogen bonding. This information is invaluable for the rational design of new therapeutic agents based on the this compound scaffold. researchgate.net For example, docking simulations have been used to identify the predicted binding poses of quinoline-5,8-dione inhibitors in the active site of Sphingosine (B13886) Kinase 1 (SphK1). mdpi.com

Molecular Docking Studies with Biological Targetsgrafiati.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed in drug design to understand the interaction between a ligand and its target protein at the atomic level. While specific docking studies on this compound are not extensively detailed in the available literature, research on closely related derivatives, particularly quinoline-5,8-diones, provides significant insights into their potential biological targets and binding modes.

Research into derivatives of 7-bromo-2-methylquinoline-5,8-dione has utilized molecular modeling to explore their efficacy as inhibitors of Sphingosine Kinase (SphK), an enzyme implicated in cancer and inflammatory diseases. mdpi.com In one study, novel C(7) ether-linked quinoline-5,8-diones were synthesized and subjected to molecular docking studies against SphK1 and SphK2. mdpi.com The modeling revealed favorable docking poses and low binding energies, particularly for pyrrolidine-based derivatives, suggesting strong potential for inhibition. mdpi.com

In another study, derivatives of 7-bromoquinoline-5,8-dione were synthesized by incorporating various aryl sulphonamides. ripublication.com These new compounds were then studied via molecular docking to assess their interaction with bacterial dihydropteroate (B1496061) synthase, a key enzyme in the folate synthesis pathway of bacteria and a validated target for sulfonamide drugs. The results indicated that the synthesized sulphonamides interacted with the enzyme, with calculated inhibition constants (Ki) in the micromolar to millimolar range. ripublication.com

These studies underscore the utility of the 7-bromo-quinoline scaffold in designing inhibitors for various enzymatic targets. The bromine atom is often exploited as a synthetic handle for further functionalization, allowing for the creation of diverse libraries of compounds for screening and computational analysis.

Table 1: Summary of Molecular Docking Studies on 7-Bromo-quinoline Derivatives

| Derivative Scaffold | Biological Target | Key Findings | Reference |

| 7-bromo-2-methylquinoline-5,8-dione | Sphingosine Kinase 1 (SphK1) | Pyrrolidine-based derivatives showed favorable docking and low binding energies, indicating improved binding efficacy. | mdpi.com |

| 7-bromoquinoline-5,8-dione | Bacterial Dihydropteroate Synthase | Aryl sulphonamide derivatives interacted with the enzyme with Ki values ranging from 529.80 µM to 1.42 mM. | ripublication.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for predicting the activity of new compounds and optimizing lead structures in drug discovery. While a specific QSAR model for this compound has not been identified, several studies on quinoline and quinone derivatives highlight the applicability of this approach.

A 2023 study developed 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), for a series of pyrimido-isoquinolin-quinone derivatives with activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The best CoMFA model relied on the steric contribution, while the best CoMSIA model incorporated steric, electrostatic, and hydrogen bond acceptor fields to explain the antibacterial activity. nih.gov These models demonstrated good predictive power and were used to guide the design of new, potent derivatives. nih.gov

Another QSAR investigation focused on 5,8-quinolinequinone derivatives, examining their anti-cancer and anti-inflammatory activities. dergipark.org.tr This study used multiple linear regression analysis to correlate biological activity with various physicochemical parameters calculated using Density Functional Theory (DFT). The findings revealed that properties such as the electrophilicity index, ionization potential, and molecular hardness were strongly related to the cytotoxic effects on different cancer cell lines. dergipark.org.tr

Furthermore, a comprehensive QSAR study on 349 quinoline derivatives with activity against Plasmodium falciparum, the parasite causing malaria, was recently published. nih.gov This work developed 2D-QSAR, CoMFA, and CoMSIA models. The models highlighted the importance of specific structural features for antimalarial activity, noting that a bulky substituent at the 7-position of the quinoline core, such as a chlorine or bromine atom, is favorable for inhibiting the parasite. nih.gov

These examples demonstrate that QSAR is a powerful and relevant technique for the family of quinoline compounds. The insights gained from such models, particularly regarding the influence of steric and electronic properties of substituents at positions like C7, are directly applicable to the rational design of novel analogs based on the this compound scaffold.

Table 2: Overview of QSAR Studies on Related Quinoline Derivatives

| Compound Class | Biological Activity | QSAR Model(s) | Key Structural Insights | Reference |

| Pyrimido-isoquinolin-quinones | Anti-MRSA | CoMFA, CoMSIA | Steric, electrostatic, and hydrogen-bond acceptor properties are crucial for antibacterial activity. | nih.gov |

| 5,8-Quinolinequinones | Anticancer, Anti-inflammatory | Multiple Linear Regression | Electrophilicity index, ionization potential, and molecular hardness correlate strongly with cytotoxicity. | dergipark.org.tr |

| Quinoline Derivatives | Anti-malarial (P. falciparum) | 2D-QSAR, CoMFA, CoMSIA | A bulky substituent (e.g., halogen) at the C7 position enhances inhibitory activity. | nih.gov |

Applications of 7 Bromo 8 Methylquinoline in Medicinal Chemistry Research

Development of Novel Therapeutic Agents

7-Bromo-8-methylquinoline is primarily utilized in medicinal chemistry as a foundational building block for the synthesis of more complex molecules with potential therapeutic value. Researchers use it as a starting material or an intermediate in the creation of novel compounds aimed at treating infectious diseases and cancer. smolecule.com The presence of the bromine atom and the methyl group on the quinoline (B57606) ring influences the compound's reactivity and its potential interactions with biological targets. smolecule.com Derivatives are often created through reactions like nucleophilic substitution at the bromine position or coupling reactions to build larger, more complex structures. evitachem.com This adaptability allows for the systematic exploration of structure-activity relationships, aiding in the design of new therapeutic agents with improved efficacy and target specificity. smolecule.com

Anticancer Research Applications

The quinoline framework is a well-established pharmacophore in oncology, and derivatives of this compound have been investigated for their potential as anticancer agents. smolecule.com Research has focused on their ability to curb the growth of cancer cells and understand the underlying molecular mechanisms.

Studies have shown that compounds derived from brominated quinolines can inhibit the proliferation of various cancer cell lines and induce apoptosis. smolecule.com Research into highly brominated quinoline derivatives has demonstrated significant antiproliferative activity against several cancer cell lines. nih.gov For instance, one study highlighted a derivative that showed potent inhibitory effects against C6 (rat glioma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell lines, with measured IC₅₀ values ranging from 5.45 to 9.6 μg/mL. nih.gov Another study involving a derivative, this compound-3-carboxylic acid, noted a dose-dependent reduction in the viability of MCF-7 breast cancer cells.

Table 1: Anticancer Activity of a Brominated Quinoline Derivative nih.gov This table displays the half-maximal inhibitory concentration (IC₅₀) values for a highly brominated quinoline derivative against various cancer cell lines.

| Cancer Cell Line | Cell Type | IC₅₀ (μg/mL) |

|---|---|---|

| C6 | Rat Glioma | 9.6 |

| HeLa | Human Cervical Cancer | 5.45 |

| HT29 | Human Colon Adenocarcinoma | 7.9 |

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the disruption of DNA synthesis and replication, which are critical for the rapid division of cancer cells. smolecule.comsmolecule.com Research indicates that the anticancer activity of these compounds is linked to their ability to interfere with key enzymes involved in this process. nih.gov

Specifically, certain brominated quinoline derivatives have been identified as inhibitors of human topoisomerase I. nih.gov This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition leads to DNA damage and ultimately triggers cell death in cancer cells. nih.gov This mode of action is shared by other quinoline-based compounds, which are known to target bacterial DNA gyrase and type IV topoisomerase, further underscoring the role of this chemical class in disrupting DNA-related processes. smolecule.com

Antimicrobial Activity Studies

In addition to anticancer research, the this compound scaffold is a subject of investigation for its antimicrobial properties. The core quinoline structure is found in many established antimicrobial agents, driving interest in new derivatives to combat a variety of pathogens.

Derivatives of this compound have demonstrated notable antimicrobial efficacy. In vitro studies confirm that these compounds can exhibit significant activity against various bacterial and fungal pathogens, making them candidates for the development of new antimicrobial drugs. For example, research on derivatives of 7-bromoquinoline-5,8-dione confirmed their antibiotic potency, with Minimum Inhibitory Concentration (MIC) values in the range of 0.80 – 1.00 mg/ml against tested strains. ripublication.com The mechanism of action is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are necessary for bacterial DNA replication and cell division, ultimately leading to bacterial cell death. smolecule.com Studies on related bromo-quinoline hydrazone derivatives have tested efficacy against common pathogenic bacteria, including Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.com

Table 2: Antimicrobial Potency of 7-Bromoquinoline-5,8-dione Derivatives ripublication.com This table shows the Minimum Inhibitory Concentration (MIC) range for synthesized 7-bromoquinoline-5,8-dione derivatives against various microbial strains.

| Derivative Class | Organisms Tested | MIC Range (mg/mL) |

|---|

| 7-Bromoquinoline-5,8-dione Sulphonamides | Bacterial and Fungal Strains | 0.80 – 1.00 |

The quinoline ring is historically significant in the fight against malaria, with quinine (B1679958) and synthetic derivatives like chloroquine (B1663885) being cornerstone therapies for decades. Consequently, new quinoline compounds are frequently evaluated for their potential antimalarial effects. smolecule.com Research has shown that derivatives of the related compound quinoline-5,8-dione are active against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com This highlights the potential of the broader bromo-quinoline class, including derivatives of this compound, as a structural basis for developing new antimalarial agents to address the challenge of drug resistance. smolecule.com

Antifungal Applications

Quinoline derivatives have long been investigated for their antimicrobial properties, with various halogenated versions showing notable antifungal activity. While this compound itself is noted to have activity against fungi, specific quantitative data is more thoroughly documented for its structural isomers.

One such study focused on derivatives of 2-methylquinolin-8-ol, including the isomer 7-Bromo-2-methylquinolin-8-ol . mdpi.org This compound was tested against a panel of five fungi, demonstrating significant inhibitory action. mdpi.orgnih.gov The bromo derivatives of 2-methylquinolin-8-ol were found to possess the highest antifungal activity among all the evaluated fungal strains in the study. mdpi.org Specifically, the regioisomer with bromine at the C(7) position, 7-Bromo-2-methylquinolin-8-ol, showed greater activity than the isomer with bromine at the C(5) position. mdpi.org The antifungal efficacy of these compounds highlights the importance of the substitution pattern on the quinoline ring for biological activity. mdpi.org

Table 1: Antifungal Activity of 7-Bromo-2-methylquinolin-8-ol

| Fungus | Minimal Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Aspergillus niger | 2 |

| Aspergillus oryzae | 4 |

| Trichoderma viride | 2 |

| Myrothecium verrucaria | 1 |

| Trichophyton mentagrophytes | 1 |

Data sourced from Gershon H., et al., 1972. nih.gov

Interaction with Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism contributing to the antimicrobial effects of many quinoline-based compounds is the inhibition of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, and their disruption leads to cell death. fordham.edu

Research indicates that the biological activity of this compound is attributed to its ability to target and inhibit these very enzymes. The molecule is thought to promote the cleavage of bacterial DNA gyrase and topoisomerase IV, thereby halting DNA synthesis. fordham.edu The presence and position of the bromine and methyl groups on the quinoline scaffold are believed to enhance the binding affinity and specificity of the compound to these molecular targets. Further supporting this, studies on the related compound This compound-3-carboxylic acid suggest that the bromine atom at the 7-position enhances electrophilic reactivity, which is expected to improve its binding to bacterial DNA gyrase, a characteristic observed in fluoroquinolone analogs.

Anti-inflammatory Potential